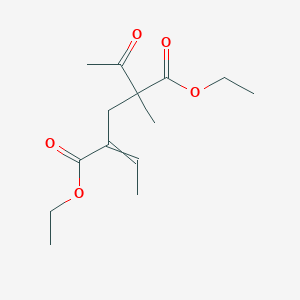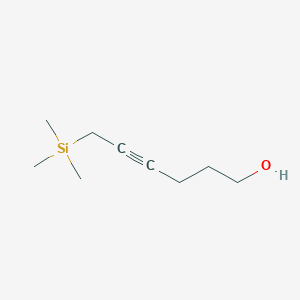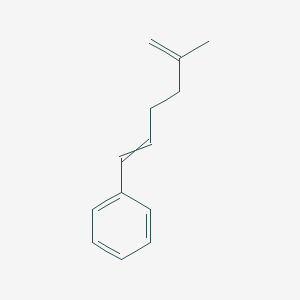
(5-Methylhexa-1,5-dien-1-YL)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Methylhexa-1,5-dien-1-yl)benzene is an organic compound characterized by a benzene ring substituted with a 5-methylhexa-1,5-dien-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methylhexa-1,5-dien-1-yl)benzene typically involves the alkylation of benzene with a suitable alkyl halide under Friedel-Crafts conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The general reaction scheme is as follows:
Friedel-Crafts Alkylation:
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(5-Methylhexa-1,5-dien-1-yl)benzene undergoes various chemical reactions, including:
-
Oxidation
Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Conditions: Acidic or basic medium
Products: Carboxylic acids, ketones
-
Reduction
Reagents: Hydrogen gas (H2), palladium on carbon (Pd/C)
Conditions: Elevated pressure and temperature
Products: Saturated hydrocarbons
-
Substitution
Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)
Conditions: Varies depending on the substituent
Products: Halogenated or nitrated derivatives
Common Reagents and Conditions
The common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, hydrogenation catalysts for reduction, and electrophilic reagents for substitution reactions.
Scientific Research Applications
(5-Methylhexa-1,5-dien-1-yl)benzene has several scientific research applications:
-
Chemistry
- Used as an intermediate in organic synthesis.
- Studied for its reactivity and stability under various conditions.
-
Biology
- Potential applications in the synthesis of biologically active compounds.
- Investigated for its interactions with biological molecules.
-
Medicine
- Explored for its potential use in drug development.
- Studied for its pharmacological properties.
-
Industry
- Used in the production of specialty chemicals.
- Potential applications in materials science and polymer chemistry.
Mechanism of Action
The mechanism of action of (5-Methylhexa-1,5-dien-1-yl)benzene involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. The presence of the 5-methylhexa-1,5-dien-1-yl group can influence the reactivity and selectivity of these reactions.
Comparison with Similar Compounds
Similar Compounds
- (1E)-4,5-Dimethylhexa-1,4-dien-1-ylbenzene
- 1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene
Uniqueness
(5-Methylhexa-1,5-dien-1-yl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the diene functionality allows for unique reactivity compared to other benzene derivatives.
Properties
CAS No. |
76524-55-5 |
|---|---|
Molecular Formula |
C13H16 |
Molecular Weight |
172.27 g/mol |
IUPAC Name |
5-methylhexa-1,5-dienylbenzene |
InChI |
InChI=1S/C13H16/c1-12(2)8-6-7-11-13-9-4-3-5-10-13/h3-5,7,9-11H,1,6,8H2,2H3 |
InChI Key |
QARZTILPZCSRCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CCC=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


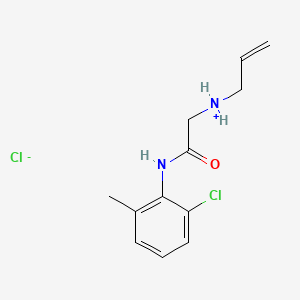
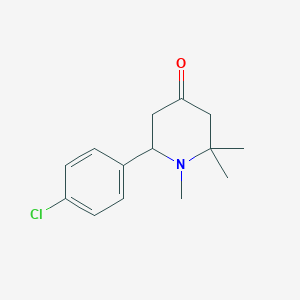
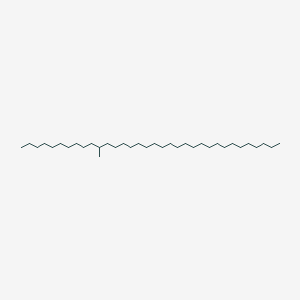
![1-Hexyl-4-[(Z)-(4-methylphenyl)-ONN-azoxy]benzene](/img/structure/B14448442.png)
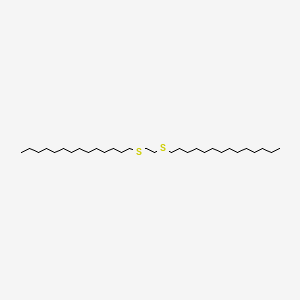
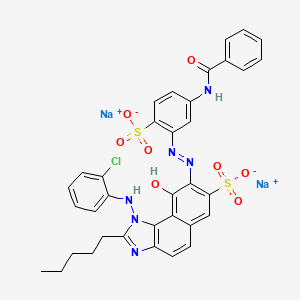
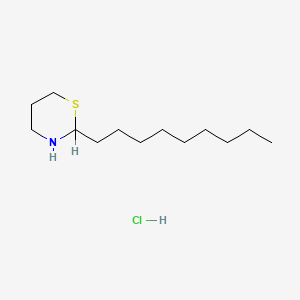

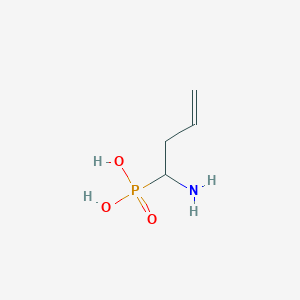

![4-[2-(5-Nitrofuran-2-yl)ethenyl]morpholine](/img/structure/B14448480.png)
![8,8-Dimethyl-1,4-dioxa-8-azaspiro[4.5]decan-8-ium iodide](/img/structure/B14448486.png)
